![molecular formula C14H14N6O5 B5509053 N'-(1,3-benzodioxol-5-ylmethylene)-3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5509053.png)

N'-(1,3-benzodioxol-5-ylmethylene)-3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

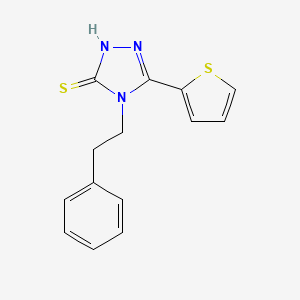

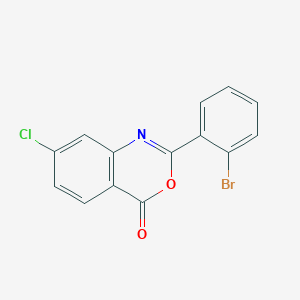

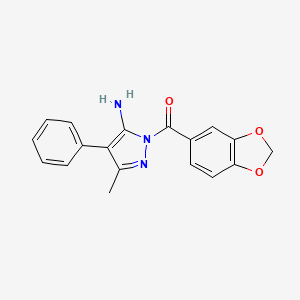

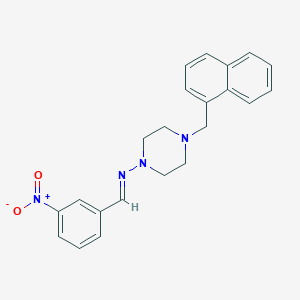

The synthesis of complex organic compounds often involves multi-step reactions, including condensation, cyclization, and functionalization. For instance, compounds with structures involving triazolylmethyl and amino groups can be synthesized through one-pot condensation reactions, highlighting a method that might be relevant for synthesizing the target compound (Dabiri et al., 2014).

Molecular Structure Analysis

The molecular structure of organic compounds like the one described can be elucidated using techniques such as X-ray crystallography, which helps in understanding the arrangement of atoms within the molecule. This is crucial for assessing how its structure impacts its reactivity and interactions with other molecules (Low et al., 2002).

Applications De Recherche Scientifique

Polymer Synthesis

Researchers have explored the synthesis of ordered polymers through direct polycondensation involving compounds with structural elements similar to the target chemical. The synthesis involves a combination of monomers in the presence of specific condensing agents, leading to polymers with potential applications in materials science. For instance, the synthesis of ordered poly(amide−acylhydrazide−amide) polymers demonstrates the feasibility of creating structured polymers from nonsymmetric monomers, potentially offering insights into new materials with enhanced properties (Yu, Seino, & Ueda, 1999).

Epoxy Resins and Degradation

Hexahydro-s-triazine derivatives, related to the structure of interest, have been studied for their application in creating acid-degradable epoxy resins. Such materials could offer environmentally friendly alternatives to traditional epoxy resins, with comparable thermal and mechanical properties but enhanced degradability under specific conditions. This research opens pathways for developing new materials that balance performance with environmental sustainability (You et al., 2017).

Anticancer and Antioxidant Agents

The synthesis of fused heterocyclic 1,3,5-triazines has shown potential in producing compounds with significant anticancer and antioxidant activities. By reacting various amines with N-acyl imidates, researchers have developed compounds that exhibit promising bioactivities. Such compounds, including those with structural similarities to the target molecule, may serve as leads in the development of new therapeutic agents (Bekircan et al., 2005).

Corrosion Inhibition

Benzothiazole derivatives, structurally related to the compound of interest, have been synthesized and studied for their effectiveness as corrosion inhibitors for carbon steel. These studies reveal that such compounds can offer substantial protection against corrosion, suggesting potential industrial applications in extending the life of metal structures and components (Hu et al., 2016).

Advanced Material Functionalization

Research into the functionalization of materials with specific chemical groups, such as those found in the compound of interest, has led to the development of materials with unique properties. For example, the synthesis of substituted 2,4,6-Tris[3,4-dihydro-1,3-(2H)-benzoxazin-3-yl]-s-triazine derivatives demonstrates the potential for creating materials with specific functional characteristics, which could be valuable in various technological applications (Subrayan & Jones, 1998).

Propriétés

IUPAC Name |

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O5/c21-11(3-4-15-12-13(22)17-14(23)20-19-12)18-16-6-8-1-2-9-10(5-8)25-7-24-9/h1-2,5-6H,3-4,7H2,(H,15,19)(H,18,21)(H2,17,20,22,23)/b16-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDTBGWAPTOLOFI-OMCISZLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CCNC3=NNC(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CCNC3=NNC(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)propanehydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5508974.png)

![2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5508997.png)

![N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5509009.png)

![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5509018.png)

![4-chloro-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5509045.png)

![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-phenylacetamide](/img/structure/B5509057.png)

![N'-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-furohydrazide](/img/structure/B5509066.png)

![(1S*,2R*)-N'-butyl-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-1,2-cyclohexanedicarboxamide](/img/structure/B5509073.png)

![4-[(4-methoxybenzylidene)amino]-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5509082.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3,5-dimethylbenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5509090.png)